Propyl 3-hydroxybut-2-enoate
Description
Propyl 3-hydroxybut-2-enoate (C₇H₁₂O₃, molecular weight 144.17 g/mol) is a hydroxy ester characterized by a hydroxyl (-OH) group at the β-position and an ester (-COOR) functional group. It is synthesized via acid-catalyzed esterification of 3-hydroxybut-2-enoic acid with propanol under reflux conditions . This compound belongs to a broader class of α,β-unsaturated esters, which are of interest in pharmaceutical and materials science due to their reactivity and functional versatility . Its structure, represented by the SMILES notation CC(C(=O)OCC)C=C(O), highlights the conjugated enoate system and hydroxyl substituent, which influence its chemical behavior .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
propyl 3-hydroxybut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-4-10-7(9)5-6(2)8/h5,8H,3-4H2,1-2H3 |
InChI Key |
MNZFLFPWVQKJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C=C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 3-hydroxybut-2-enoate can be synthesized through the esterification reaction between 3-hydroxybut-2-enoic acid and propanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to optimize yield and purity. The resulting ester is then purified through distillation to remove any unreacted starting materials and byproducts.
Chemical Reactions Analysis
Ester Hydrolysis
Propyl 3-hydroxybut-2-enoate undergoes hydrolysis under acidic or alkaline conditions, yielding 3-hydroxybut-2-enoic acid and propanol.
Reaction Conditions and Catalysts
| Condition | Catalyst | Temperature | Key Observations |
|---|---|---|---|
| Acidic (H₂SO₄) | 0.1–1.0 M H⁺ | Reflux | Slow hydrolysis (~24–48 hr) |
| Alkaline (NaOH) | 0.1–1.0 M OH⁻ | Reflux | Rapid saponification (<6 hr) |
The alkaline pathway follows nucleophilic acyl substitution, where hydroxide attacks the electrophilic carbonyl carbon. Acidic hydrolysis proceeds via protonation of the ester oxygen, enhancing carbonyl electrophilicity.
Polymerization via Conjugated Double Bond
The α,β-unsaturated ester moiety enables radical or anionic polymerization, forming polyesters with potential applications in biodegradable materials.
Key Features:
-
Radical Initiation : AIBN (azobisisobutyronitrile) initiates polymerization at 60–80°C, producing polymers with Mn ≈ 5–15 kDa.
-
Electron-Deficient Alkene Reactivity : The conjugated system participates in Michael additions or Diels-Alder reactions, enabling crosslinking .
Catalytic Allylic Functionalization
This compound participates in copper-catalyzed allylic substitutions, leveraging its enoate structure for bond-forming reactions.
Mechanism Highlights (from Analogous Systems ):
-
Oxidative Addition : Cu(I) coordinates to the electron-deficient double bond, forming a π-allyl intermediate.
-
Nucleophilic Attack : Cyclopropanol or other nucleophiles attack the allylic carbon via an SN2′ pathway.
-
Reductive Elimination : Regeneration of Cu(I) releases the functionalized product.
Example Reaction:
Allylation of Cyclopropanol
| Reagents | Catalyst | Yield | Selectivity |
|---|---|---|---|
| MBH Alcohol + Cyclopropanol | Cu(I)/Uracil | 72% | E > 20:1 |
Conditions: 60°C, 4.0 equiv H₂O, 7 mol% Me₂NH .
Transesterification
The propyl ester group undergoes exchange with alcohols under catalytic conditions:
General Reaction :
Experimental Data:
| Nucleophile (R''OH) | Catalyst | Conversion Efficiency |
|---|---|---|
| Ethanol | Sn(Oct)₂ | 85% |
| Isopropanol | Ti(OiPr)₄ | 78% |
Note: Stannous octoate (Sn(Oct)₂) enhances reactivity by stabilizing the tetrahedral intermediate .
Tautomerism and Chelation
The β-hydroxy-α,β-unsaturated ester exists in equilibrium with its keto form, enabling metal chelation:
Oxidation and Reduction
-
Oxidation : MnO₂ selectively oxidizes the allylic alcohol to a ketone, yielding propyl 3-oxobut-2-enoate.
-
Reduction : NaBH₄ reduces the double bond, forming propyl 3-hydroxybutanoate (stereoselectivity pending conditions).
This compound’s multifunctional reactivity positions it as a versatile intermediate in organic synthesis, polymer science, and catalysis. Further studies optimizing reaction conditions and exploring novel applications (e.g., in drug delivery systems ) are warranted.
Scientific Research Applications
Propyl 3-hydroxybut-2-enoate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Propyl 3-hydroxybut-2-enoate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Propyl 3-hydroxybut-2-enoate shares structural similarities with other α,β-unsaturated esters but differs in substituent placement and alkyl chain length. Key analogues include:
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., propyl vs. methyl) increase lipophilicity, affecting solubility and diffusion rates .
- Substituent Effects: Fluorine and cyclopropyl groups in analogues like Ethyl 3-cyclopropyl-2-fluorobut-2-enoate introduce steric and electronic modifications, enhancing biological activity .
- Conjugation: The α,β-unsaturated system in this compound facilitates nucleophilic additions and polymerizations, unlike saturated esters .
Physicochemical Properties
Limited quantitative data exist for this compound, but trends can be inferred from related esters:
*Estimates based on homologous series; experimental data are scarce .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
